N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is an organic compound belonging to the class of dimethoxybenzenes. These compounds are characterized by a benzene ring substituted with two methoxy groups. This particular compound also features a nitro group and an amide linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 3,5-dimethoxyaniline. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,5-dimethoxyphenyl)-4-methyl-3-aminobenzamide, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-5-11(6-15(10)18(20)21)16(19)17-12-7-13(22-2)9-14(8-12)23-3/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKCKBCOLQKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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